Bensultap
Overview
Description
Bensultap is a nereistoxin analogue insecticide used to control a range of pests, particularly in agricultural settings. It is effective against major crop pests including Coleoptera and Lepidoptera, and is commonly applied to crops such as apples, tea, grapes, and potatoes . This compound is known for its moderate toxicity to mammals and various species of fauna and flora .
Mechanism of Action
Target of Action
Bensultap, also known as a nereistoxin analogue insecticide , is primarily used to control a range of pests, including major crop pests such as Coleoptera and Lepidoptera . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . nAChRs play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as a modulator for the nAChR . It interacts with these receptors, leading to changes in the neuronal activity of the pests. This interaction disrupts the normal functioning of the pests’ nervous system, leading to their elimination .
Biochemical Pathways
It interferes with the normal functioning of the nAChR, which plays a key role in the transmission of signals in the nervous system .
Pharmacokinetics
This compound has a low aqueous solubility and is quite volatile . . These properties can impact the bioavailability of this compound in the environment.
Result of Action
The result of this compound’s action is the effective control of a range of pests. By interacting with the nAChR, this compound disrupts the normal functioning of the pests’ nervous system, leading to their elimination . This makes this compound an effective tool in pest management.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in water suggests that it may be more effective in aquatic or moist environments . Furthermore, its volatility suggests that it could be less effective in hot or windy conditions, where it might evaporate more quickly . Understanding these environmental influences is crucial for optimizing the use of this compound in pest management.
Biochemical Analysis
Biochemical Properties
Bensultap is part of the nereistoxin (NRT)-related insecticides group, which includes thiosultap, cartap, thiocyclam, and monosultap
Cellular Effects
This compound has been found to decrease neuronal excitability in both molluscan and mammalian central nervous systems . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to affect the synaptic transmission at the presynaptic level, resulting in an inhibition of neurotransmitter release
Temporal Effects in Laboratory Settings
It is known that this compound can affect the electrophysiological properties of neurons, suggesting that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bensultap is synthesized through a series of chemical reactions involving the incorporation of sulfur atoms into the molecular structure. The compound is typically prepared by reacting nereistoxin with sulfonyl chloride derivatives under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using techniques like high-performance liquid chromatography (HPLC) with UV detection .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of advanced purification techniques to ensure the final product meets the required purity standards for agricultural applications .
Chemical Reactions Analysis
Types of Reactions
Bensultap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which can further undergo additional chemical transformations .
Scientific Research Applications
Bensultap has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonyl derivatives.
Biology: Investigated for its effects on insect physiology and neurobiology.
Comparison with Similar Compounds
Bensultap belongs to the nereistoxin class of insecticides, which also includes compounds such as cartap, thiocyclam, and monosultap . These compounds share a similar mode of action but differ in their chemical structures and specific applications. This compound is unique in its moderate toxicity profile and effectiveness against a broad spectrum of pests .
Similar Compounds
Cartap: Another nereistoxin analogue used in pest control.
Thiocyclam: Known for its high insecticidal activity.
Monosultap: Used in various agricultural applications for pest management.
This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, contributing to sustainable pest management practices.
Properties
IUPAC Name |
1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXPPSKYMBTNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058001 | |
Record name | Bensultap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17606-31-4 | |
Record name | Bensultap | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17606-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bensultap [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bensultap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSULTAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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